2-((1H-indol-3-yl)thio)-N-(naphthalen-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1H-indol-3-yl)thio)-N-(naphthalen-1-yl)acetamide is an organic compound that features both indole and naphthalene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1H-indol-3-yl)thio)-N-(naphthalen-1-yl)acetamide typically involves the reaction of 1H-indole-3-thiol with N-(naphthalen-1-yl)acetamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to promote the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-((1H-indol-3-yl)thio)-N-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form corresponding oxindole derivatives.
Reduction: The compound can be reduced to form different reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the indole and naphthalene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Reduced indole and naphthalene derivatives.
Substitution: Various substituted indole and naphthalene compounds.
Scientific Research Applications
2-((1H-indol-3-yl)thio)-N-(naphthalen-1-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((1H-indol-3-yl)thio)-N-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets. The indole moiety is known to interact with various biological receptors, potentially modulating their activity. The compound may also interfere with specific signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(1H-indol-3-yl)-2-phenyl-3-(1-piperidinyl)-1-propanone
- 1-(1-ethyl-1H-indol-3-yl)-2-methyl-1-propanone
- 2-methyl-1-(1-methyl-1H-indol-3-yl)-1-propanone
Uniqueness
2-((1H-indol-3-yl)thio)-N-(naphthalen-1-yl)acetamide is unique due to the presence of both indole and naphthalene moieties, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(1H-indol-3-ylsulfanyl)-N-naphthalen-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2OS/c23-20(13-24-19-12-21-17-10-4-3-9-16(17)19)22-18-11-5-7-14-6-1-2-8-15(14)18/h1-12,21H,13H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWLROVQZSXEIDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)CSC3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.